Bauhinoxepin B
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Overview
Description
Bauhinoxepin B is a dibenzooxepine that is dibenzo[b,f]oxepine substituted by a methoxy group at position 6, a methyl group at position 7, a prenyl group at position 2 and hydroxy groups at positions 1 and 8 respectively. It is isolated from the roots of Bauhinia saccocalyx and exhibits antimycobacterial activity. It has a role as a metabolite and an antimycobacterial drug. It is a dibenzooxepine, a polyphenol and an aromatic ether.
Scientific Research Applications
Antimycobacterial Properties
Bauhinoxepin B, identified in Bauhinia saccocalyx, demonstrates significant antimycobacterial activities. It has been found to exhibit a minimum inhibitory concentration (MIC) of 12.5 µg/ml against mycobacterial strains. This suggests potential use in combating mycobacterial infections (Kittakoop et al., 2004).
Synthetic Studies for Enhanced Applications
Efforts in the total synthesis of bauhinoxepin, including this compound, have been explored to understand its structure better and enhance its biological activities. These studies involve constructing the characteristic dibenzo[b,f]oxepin ring, crucial for its biological properties. Such synthetic studies can lead to improved versions of the compound for specific therapeutic uses (Narita et al., 2011); (Yoshida et al., 2010).
Methodological Advancements in Synthesis
Recent methodological advancements, such as one-pot synthesis techniques, have been applied to create dibenzo[b,f]oxepines, including this compound. These new methods might streamline the synthesis process, making the compound more accessible for research and potential therapeutic applications (Taweesak et al., 2021).
Properties
Molecular Formula |
C21H22O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-methoxy-2-methyl-8-(3-methylbut-2-enyl)benzo[b][1]benzoxepine-3,7-diol |
InChI |
InChI=1S/C21H22O4/c1-12(2)5-6-14-8-10-18-16(19(14)23)9-7-15-11-17(22)13(3)20(24-4)21(15)25-18/h5,7-11,22-23H,6H2,1-4H3 |
InChI Key |
LSRDCIRGVJBGRF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C=CC3=C(C=CC(=C3O)CC=C(C)C)OC2=C1OC)O |
Canonical SMILES |
CC1=C(C=C2C=CC3=C(C=CC(=C3O)CC=C(C)C)OC2=C1OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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